molecular formula C13H11NO2 B6366534 3-(4-Acetylphenyl)pyridin-2(1H)-one CAS No. 1261981-66-1

3-(4-Acetylphenyl)pyridin-2(1H)-one

Cat. No.: B6366534
CAS No.: 1261981-66-1
M. Wt: 213.23 g/mol
InChI Key: RPGYMOZPJUCMLF-UHFFFAOYSA-N
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Description

3-(4-Acetylphenyl)pyridin-2(1H)-one is an organic compound that belongs to the class of pyridines It features a pyridin-2(1H)-one core substituted with a 4-acetylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Acetylphenyl)pyridin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-acetylphenylboronic acid and 2-chloropyridine.

    Suzuki Coupling Reaction: The 4-acetylphenylboronic acid is coupled with 2-chloropyridine using a palladium catalyst under basic conditions to form the desired product.

    Reaction Conditions: The reaction is usually carried out in a solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures (80-100°C) with a base like potassium carbonate.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Acetylphenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The acetyl group can be reduced to an alcohol or alkane.

    Substitution: The pyridin-2(1H)-one core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products:

    Oxidation: 3-(4-Carboxyphenyl)pyridin-2(1H)-one.

    Reduction: 3-(4-Hydroxyphenyl)pyridin-2(1H)-one or 3-(4-Ethylphenyl)pyridin-2(1H)-one.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Acetylphenyl)pyridin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of 3-(4-Acetylphenyl)pyridin-2(1H)-one depends on its specific application:

    Medicinal Chemistry: It may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit certain kinases or bind to DNA, affecting cellular processes.

    Material Science: Its electronic properties may be utilized in organic semiconductors, where it can facilitate charge transport.

Comparison with Similar Compounds

    3-(4-Methylphenyl)pyridin-2(1H)-one: Similar structure but with a methyl group instead of an acetyl group.

    3-(4-Chlorophenyl)pyridin-2(1H)-one: Contains a chlorine atom instead of an acetyl group.

    3-(4-Nitrophenyl)pyridin-2(1H)-one: Features a nitro group instead of an acetyl group.

Uniqueness: 3-(4-Acetylphenyl)pyridin-2(1H)-one is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity and potential biological activity. The acetyl group can undergo various transformations, making this compound versatile for different applications.

Properties

IUPAC Name

3-(4-acetylphenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-9(15)10-4-6-11(7-5-10)12-3-2-8-14-13(12)16/h2-8H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGYMOZPJUCMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682739
Record name 3-(4-Acetylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261981-66-1
Record name 3-(4-Acetylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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